

2-Chloro-5-nitropyrimidin-4-amine spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 2-Chloro-5-nitropyrimidin-4-amine

Cat. No.: B162345

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Chloro-5-nitropyrimidin-4-amine**

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic features of **2-Chloro-5-nitropyrimidin-4-amine** (CAS No: 1920-66-7; Molecular Formula: $C_4H_3ClN_4O_2$; Molecular Weight: 174.55 g/mol).^{[1][2]} As a pivotal building block in medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and expected outcomes for the analysis of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind expected spectral features, this guide serves as a practical reference for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds.

Introduction and Molecular Structure Analysis

2-Chloro-5-nitropyrimidin-4-amine is a highly functionalized pyrimidine derivative. The strategic placement of an amine, a chloro group, and a potent electron-withdrawing nitro group on the pyrimidine core makes it a versatile intermediate for creating more complex molecular architectures. The accurate interpretation of its spectroscopic data is the cornerstone of quality control, ensuring the identity and purity of the material before its use in downstream applications.

The structural features—a single aromatic proton, two distinct nitrogen environments in the ring, an exocyclic primary amine, a nitro group, and a chlorine atom—each produce a unique and predictable spectroscopic signature. Understanding these signatures is key to validating the molecular structure.

Caption: Molecular structure of **2-Chloro-5-nitropyrimidin-4-amine** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **2-Chloro-5-nitropyrimidin-4-amine**, both ^1H and ^{13}C NMR provide critical, complementary information.

Experimental Protocol: NMR

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). DMSO- d_6 is often preferred for its ability to dissolve polar compounds and to slow down the exchange of amine protons, making them more readily observable.
- **Instrument Setup:** Acquire spectra on a 400 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- **^{13}C NMR Acquisition:** Use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Proton (^1H) NMR Spectroscopy: Predicted Data

The rationale behind predicting the ^1H NMR spectrum lies in the unique electronic environment of each proton. The pyrimidine ring is inherently electron-deficient, and this effect is dramatically amplified by the attached chloro and nitro substituents.

- **H-6 Proton:** The sole proton on the pyrimidine ring, H-6, is flanked by a carbon (C-5) bearing a strong electron-withdrawing nitro group and a ring nitrogen (N-1). This environment causes significant deshielding, shifting its resonance to a very low field. With no adjacent protons, its signal is expected to be a sharp singlet.

- **-NH₂ Protons:** The two protons of the primary amine group are equivalent. Their signal typically appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. Its chemical shift is highly variable and depends on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Integration	Rationale
H-6	8.5 - 9.0	Singlet (s)	1H	Strong deshielding from adjacent -NO ₂ group and ring nitrogens.

| -NH₂ | 7.0 - 8.5 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable protons; chemical shift is solvent and concentration dependent. |

Carbon-¹³ (¹³C) NMR Spectroscopy: Predicted Data

A proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon atoms in the pyrimidine ring. The chemical shifts are governed by the electronegativity of the attached atoms and resonance effects.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	155 - 160	Attached to electronegative Cl and two ring nitrogens.
C-4	158 - 163	Attached to an amine group and two ring nitrogens.
C-5	120 - 128	Attached to the electron-withdrawing nitro group.

| C-6 | 145 - 155 | Aromatic CH carbon significantly deshielded by the ring structure and nitro group. |

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR

- **Sample Preparation:** The spectrum can be acquired using a Potassium Bromide (KBr) pellet method (mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk) or by using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal.
- **Data Acquisition:** Scan the sample typically from 4000 cm^{-1} to 400 cm^{-1} .

Interpretation of Key Vibrational Bands

The structure of **2-Chloro-5-nitropyrimidin-4-amine** contains several IR-active functional groups that will give rise to characteristic absorption bands.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode	Functional Group	Expected Wavenumber (cm ⁻¹)	Characteristics
N-H Stretch	Primary Amine (-NH ₂)	3450 - 3250	Two distinct bands (asymmetric and symmetric stretching), typically sharp to moderately broad.
N-O Asymmetric Stretch	Nitro Group (-NO ₂)	1560 - 1510	Strong, sharp absorption.
N-O Symmetric Stretch	Nitro Group (-NO ₂)	1360 - 1310	Strong, sharp absorption.
C=N / C=C Stretch	Pyrimidine Ring	1620 - 1450	Multiple bands of variable intensity, characteristic of the aromatic heterocyclic core.

| C-Cl Stretch | Chloro Group (-Cl) | 800 - 600 | Moderate to strong absorption in the fingerprint region. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Experimental Protocol: MS

- **Ionization:** For a compound of this nature, Electrospray Ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule $[M+H]^+$. Electron Ionization (EI) is a "harder" technique that produces the molecular ion (M^+) and extensive fragmentation.

- Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

Interpretation of Mass Spectrum

- Molecular Ion and Isotopic Pattern: The most critical piece of information is the molecular ion peak. Due to the presence of one chlorine atom, a characteristic isotopic pattern will be observed. Chlorine has two stable isotopes, ^{35}Cl (75.8% abundance) and ^{37}Cl (24.2% abundance). This results in two peaks:
 - The M^+ peak corresponding to molecules containing ^{35}Cl .
 - The $[M+2]^+$ peak corresponding to molecules containing ^{37}Cl . The intensity ratio of these two peaks will be approximately 3:1, which is a definitive indicator of the presence of a single chlorine atom.
- Protonated Molecule: In ESI-MS, the base peak is expected to be the protonated molecule, $[M+H]^+$.[\[3\]](#)
- Fragmentation: Under EI conditions, common fragmentation pathways for nitroaromatic compounds include the loss of nitro ($-\text{NO}_2$, loss of 46 Da) and nitroso ($-\text{NO}$, loss of 30 Da) groups.

Table 4: Predicted Mass Spectrometry Data

Ion	Formula	Calculated m/z (Monoisotopic)	Notes
$[M(^{35}\text{Cl})+H]^+$	$[\text{C}_4\text{H}_4^{35}\text{ClN}_4\text{O}_2]^+$	175.0017	Expected base peak in positive-mode ESI. [3]
$[M(^{37}\text{Cl})+H]^+$	$[\text{C}_4\text{H}_4^{37}\text{ClN}_4\text{O}_2]^+$	177.0017	Isotopic peak, ~32% the intensity of the m/z 175 peak.
$[M(^{35}\text{Cl})]^{+\cdot}$	$[\text{C}_4\text{H}_3^{35}\text{ClN}_4\text{O}_2]^{+\cdot}$	173.9945	Molecular ion in EI-MS.

| $[M(^{37}\text{Cl})]^+$ | $[\text{C}_4\text{H}_3^{37}\text{ClN}_4\text{O}_2]^+$ | 175.9945 | Isotopic molecular ion in EI-MS (~32% intensity). |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of **2-Chloro-5-nitropyrimidin-4-amine** requires a synergistic approach, where each technique provides a piece of the puzzle. The following workflow illustrates this logic.

Caption: Integrated workflow for the structural confirmation of **2-Chloro-5-nitropyrimidin-4-amine**.

Conclusion

The structural elucidation of **2-Chloro-5-nitropyrimidin-4-amine** is straightforward when a multi-technique spectroscopic approach is employed. ^1H and ^{13}C NMR define the core carbon-hydrogen framework and substitution pattern. Infrared spectroscopy confirms the presence of the critical amine and nitro functional groups. Finally, mass spectrometry validates the molecular weight and unambiguously confirms the presence of a single chlorine atom through its characteristic isotopic signature. Together, these techniques provide a self-validating system for confirming the identity and ensuring the quality of this important chemical intermediate.

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